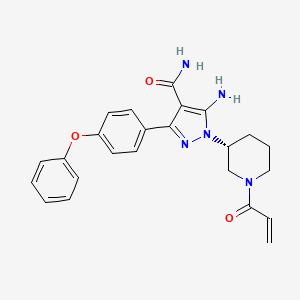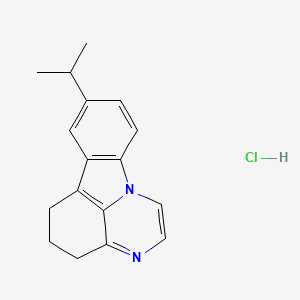
Btk inhibitor 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bruton’s tyrosine kinase (BTK) is a cytoplasmatic kinase belonging to the Tec family and is expressed by hematopoietic and plasma cells that regulate different signals, including the PI3K, MAPK, and NF-κB pathways . BTK inhibitors (BTKi) are established standards-of-care in multiple B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia . BTK inhibitors can effectively alleviate various diseases such as tumors, leukemia, and asthma .
Synthesis Analysis
The synthesis of BTK inhibitors involves a series of chemical reactions. For instance, phenol was subjected to a Chan-Lam coupling with phenyl boronic acid yielding a diaryl ether, which was reacted with activated Mg° and added into commercially available 4,6-dichloropyrimidine-5-carbaldehyde under an inert atmosphere to afford an alcohol intermediate, which was subsequently oxidized using Dess–Martin periodinane to give a ketone .
Molecular Structure Analysis
The molecular structure of BTK inhibitors is analyzed using 3D-QSAR, molecular docking, and molecular dynamics (MD) simulation . The impact of various functional groups in the molecule on the inhibitory activity is predicted by analyzing the three-dimensional equipotential fields of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the development of BTK inhibitors are complex and involve a series of steps. For instance, phenol was subjected to a Chan-Lam coupling with phenyl boronic acid yielding a diaryl ether, which was reacted with activated Mg° and added into commercially available 4,6-dichloropyrimidine-5-carbaldehyde under an inert atmosphere to afford an alcohol intermediate, which was subsequently oxidized using Dess–Martin periodinane to give a ketone .
Physical And Chemical Properties Analysis
The physical and chemical properties of BTK inhibitors are influenced by various functional groups in the molecule. The impact of these groups on the inhibitory activity is predicted by analyzing the three-dimensional equipotential fields of the compound .
科学的研究の応用
Treatment of Hematological Malignancies
Btk inhibitors have been a game-changer in the treatment of hematological malignancies such as diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL). They work by targeting the BTK receptor expressed in various hematopoietic cells, leading to the inhibition of cancer cell proliferation and survival .
Potential in Autoimmune Disorders
Several Btk inhibitors are under clinical investigation for their efficacy in preclinical models of inflammatory or autoimmune diseases driven by pathogenic B cells or myeloid cells. These inhibitors could offer a new therapeutic approach for managing autoimmune disorders with reduced side effects, especially for long-term administration .
Synergistic Effects with Other Treatments
Research suggests that certain Btk inhibitors may inhibit BTK phosphorylation in lymphoma cells and could have a combined or synergistic effect when used with other treatments like ibrutinib. This opens up new possibilities for treating lymphoma by using a combination of therapeutic agents .
Inhibition of B Cell Proliferation
Btk inhibitors like CGI-1746 have shown to inhibit both transphosphorylation and autophosphorylation dose-dependently and efficiently, as well as anti-IgM-induced human B cell proliferation. This highlights their potential role in controlling the proliferation of pathogenic B cells .
Treatment of Solid Tumors
Although primarily used for hematological malignancies, there is ongoing research to explore the effectiveness of Btk inhibitors in treating solid tumors. The role of BTK in various cellular processes makes it a potential target for solid tumor therapies .
Role in Inflammatory Diseases
Due to their mechanism of action on BTK receptors present in macrophages, neutrophils, mast cells, and osteoclasts, Btk inhibitors are being studied for their potential role in treating various inflammatory diseases .
作用機序
Target of Action
The primary target of Btk inhibitor 2 is Bruton’s Tyrosine Kinase (BTK) . BTK is an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . It plays a crucial role in the signaling pathway of the B-cell receptor (BCR) and is vital for the growth and activation of B-cells .
Mode of Action
Btk inhibitor 2 interacts with its target by binding to the active site of BTK and preventing its phosphorylation . This interaction inhibits the activity of BTK and its downstream signaling pathways . The inhibitor binds irreversibly to the cysteine residue (Cys481) in the active site of BTK .
Biochemical Pathways
BTK is involved in multiple receptor signaling pathways including those of the B-cell receptor (BCR), Fc receptor (FcR), Toll-like receptor (TLR), and chemokine receptor . BTK can directly interact with the intercellular domains of most TLRs, the downstream adaptors MYD88 and MYD88 adaptor-like protein (MAL), IL-1R-associated kinase 1 (IRAK1) and TIR-domain-containing adapter-inducing interferon-β (TRIF), thus inducing the downstream transcription of NF-κB, activator protein 1 (AP1) and interferon regulatory factor (IRF3) activation . This promotes cell proliferation, antibody secretion, class switch recombination, and the production of pro-inflammatory cytokines .
Result of Action
The inhibition of BTK by Btk inhibitor 2 results in impaired cell proliferation, migration, and activation of NF-κB . This leads to the inhibition of BCR signaling and activation of NF-KB, which in turn inhibits cell proliferation and migration . The molecular effects of BTK inhibition extend beyond its classic role in BCR signaling and involve B cell-intrinsic signaling pathways central to cellular survival, proliferation, or retention in supportive lymphoid niches .
Action Environment
It is known that patient preferences, genetic profiles, and comorbidities serve as key factors for informing frontline treatment decision-making in chronic lymphocytic leukemia (cll), particularly regarding the choice between btk inhibitors .
将来の方向性
Second-generation BTKi have improved selectivity and demonstrate reduced rates of cardiovascular complications in three head-to-head ibrutinib studies . Additionally, new reversible BTK inhibitors are currently under development in early-phase studies to improve their activity and to diminish adverse effects .
特性
IUPAC Name |
5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-2-20(30)28-14-6-7-17(15-28)29-23(25)21(24(26)31)22(27-29)16-10-12-19(13-11-16)32-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15,25H2,(H2,26,31)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLRSSATGYETCG-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Btk inhibitor 2 | |
Q & A
Q1: The research mentions "BTK inhibitor 2". What specific BTK inhibitors are discussed, and how does their mechanism of action relate to CD79b expression in Richter's Transformation?
A1: While the term "BTK inhibitor 2" isn't used directly, the research discusses several specific BTK inhibitors:
Q2: One study explores a quantitative systems pharmacology (QSP) model for predicting BTK occupancy. Can you elaborate on the significance of this model in understanding the efficacy of different BTK inhibitors?
A2: The QSP model described in the research aims to predict BTK receptor occupancy in different body compartments (peripheral blood mononuclear cells, bone marrow, and lymph nodes) after administering ibrutinib, acalabrutinib, and zanubrutinib. [] This model is significant for several reasons:
- Predicting Target Engagement: It helps understand how effectively each inhibitor binds to BTK in different tissues, which is crucial for efficacy. []
- Dosage Regimen Optimization: The model allows for comparisons between different dosing regimens (e.g., once daily vs. twice daily), potentially guiding more effective treatment strategies. []
- Interpatient Variability: It accounts for individual patient differences in drug metabolism and distribution, providing insights into potential variations in treatment response. []
Q3: The research mentions the increasing costs of cancer therapies, including BTK inhibitors. How does this economic factor intersect with the scientific advancements in precision hematology?
A3: The research highlights a crucial challenge in precision hematology: the high cost of novel therapies, including BTK inhibitors. [] While these targeted agents offer significant advancements in treatment, their cost presents a barrier to accessibility and sustainability. [] This economic factor underscores the need for:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)
![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)






